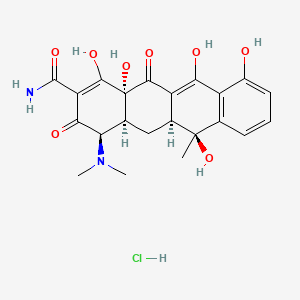

Chlorhydrate de 4-épitétracycline

Vue d'ensemble

Description

- Les épimères se forment sans catalyse et sont considérés comme des produits de dégradation.

- Bien que l'épitétracycline ait une activité réduite en tant qu'antibiotique ou qu'effecteur du répresseur Tet, elle peut présenter des effets toxiques plus forts chez les animaux .

Chlorhydrate d'épitétracycline : est un de la tétracycline, ce qui signifie qu'il a la même formule chimique mais diffère par l'arrangement spatial de ses atomes.

Applications De Recherche Scientifique

Chimie : L'épitétracycline sert de composé de référence précieux pour l'étude des dérivés de la tétracycline et de leurs propriétés.

Biologie : Les chercheurs explorent ses interactions avec les ribosomes bactériens et son impact sur la synthèse des protéines.

Médecine : Bien que peu utilisée en clinique, l'épitétracycline contribue à notre compréhension de la pharmacologie de la tétracycline.

Industrie : Son rôle dans la recherche et le développement d'antibiotiques reste important.

Mécanisme d'action

- L'épitétracycline exerce ses effets en se liant spécifiquement à la sous-unité 30S des ribosomes bactériens au site A.

- Cette liaison inhibe l'attachement de l'aminoacyl-ARNt, bloquant ainsi l'élongation de la chaîne peptidique et perturbant la synthèse des protéines bactériennes.

Mécanisme D'action

Target of Action

4-Epitetracycline hydrochloride, an epimer of Tetracycline , primarily targets bacterial ribosomes . It attaches to the bacteria’s 30S ribosomal subunit , which plays a crucial role in protein synthesis.

Mode of Action

The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding inhibits the growth and reproduction of bacteria by preventing protein synthesis . It’s important to note that 4-epitetracycline hydrochloride shows a much lower antibiotic activity compared to tetracycline .

Biochemical Pathways

It is known that the compound interferes with protein synthesis in bacteria by binding to the 30s ribosomal subunit . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis and thereby inhibiting bacterial growth .

Pharmacokinetics

It is known that tetracyclines, the group to which this compound belongs, can be divided into three groups based on their pharmacokinetic properties . The first group, which includes tetracycline, is characterized by poor absorption after food . The second group, represented by doxycycline and minocycline, is more reliably absorbed orally . The third group is injectable only, with an improved antibacterial spectrum compared to the tetracyclines .

Result of Action

The primary result of 4-Epitetracycline hydrochloride’s action is the inhibition of bacterial growth and reproduction . By binding to the 30S ribosomal subunit and preventing protein synthesis, the compound effectively halts the growth of bacteria . It’s worth noting that 4-epitetracycline hydrochloride has a much lower antibiotic activity compared to tetracycline .

Action Environment

The action of 4-Epitetracycline hydrochloride can be influenced by environmental factors such as pH. For instance, tetracyclines can undergo epimerization in solution, leading to the formation of 4-Epitetracycline hydrochloride . Furthermore, the compound is found to be a degradation product of tetracyclines , suggesting that its formation and action may be influenced by environmental conditions such as temperature and pH .

Safety and Hazards

4-Epitetracycline hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye irritation and is suspected of damaging the unborn child . It may cause phototoxic reactions, gastrointestinal disturbance, yellowing of the teeth, and reduced mineralization .

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Epitetracycline hydrochloride interacts with various biomolecules in biochemical reactions. It is known to block protein synthesis by binding to the 30S ribosomal subunit and interfering with the binding of aminoacyl-tRNA to the mRNA-ribosome complex . This interaction inhibits the growth of bacteria, demonstrating its antibiotic properties .

Cellular Effects

The effects of 4-Epitetracycline hydrochloride on cells are primarily related to its antibiotic activity. By inhibiting protein synthesis, it disrupts the normal functioning of bacterial cells

Molecular Mechanism

The molecular mechanism of 4-Epitetracycline hydrochloride involves its binding to the 30S ribosomal subunit in bacteria. This binding interferes with the attachment of aminoacyl-tRNA to the mRNA-ribosome complex, thereby inhibiting protein synthesis

Temporal Effects in Laboratory Settings

Information on the temporal effects of 4-Epitetracycline hydrochloride in laboratory settings, including its stability, degradation, and long-term effects on cellular function, is currently limited

Dosage Effects in Animal Models

While tetracyclines have been used extensively in the prophylaxis and therapy of human and animal infections

Méthodes De Préparation

- Les voies de synthèse du chlorhydrate d'épitétracycline ne sont pas aussi bien documentées que celles de la tétracycline. Il est généralement obtenu comme sous-produit lors de la synthèse de la tétracycline.

- Les méthodes de production industrielle impliquent souvent la fermentation d'espèces de Streptomyces, qui produisent naturellement de la tétracycline. L'épitétracycline est ensuite isolée du bouillon de fermentation.

Analyse Des Réactions Chimiques

- L'épitétracycline peut subir diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions utilisés dans ces réactions sont similaires à ceux utilisés pour la tétracycline.

- Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'épitétracycline.

Comparaison Avec Des Composés Similaires

- L'épitétracycline se distingue par sa relation épimérique avec la tétracycline.

- Des composés similaires comprennent d'autres dérivés de la tétracycline comme la doxycycline, la minocycline et l'oxytétracycline.

Propriétés

IUPAC Name |

(4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHPQHVWDULOY-DXDJYCPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873794 | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23313-80-6 | |

| Record name | Epitetracycline hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023313806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epitetracycline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Epitetracycline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPITETRACYCLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7C3EDL2YG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

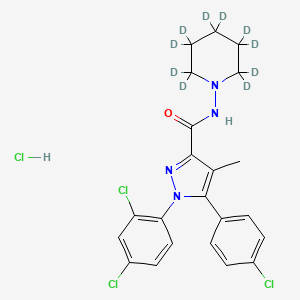

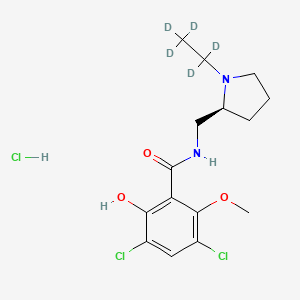

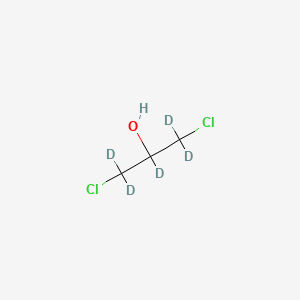

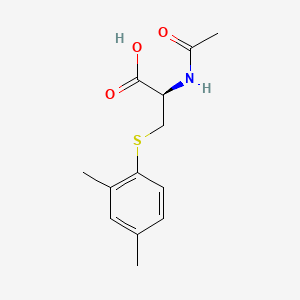

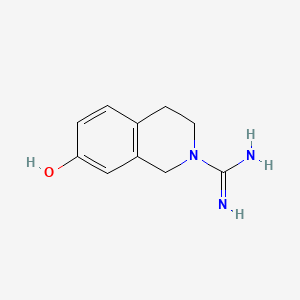

Feasible Synthetic Routes

Q1: Why is epitetracycline hydrochloride included in the study's analysis of tetracycline residues in eggs?

A1: While the abstract doesn't explicitly state the reason for including epitetracycline hydrochloride, its presence in a method designed to detect tetracycline residues in eggs suggests it is a relevant compound in this context. Tetracyclines are a class of antibiotics commonly used in livestock, and residues can persist in food products like eggs. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.